1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid

Beschreibung

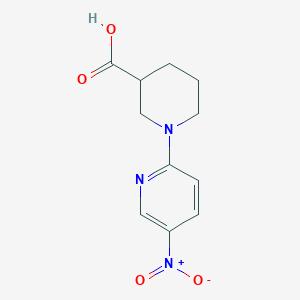

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 5-nitropyridin-2-yl moiety.

Eigenschaften

IUPAC Name |

1-(5-nitropyridin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)8-2-1-5-13(7-8)10-4-3-9(6-12-10)14(17)18/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTHVFRONFGBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588404 | |

| Record name | 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937606-76-3 | |

| Record name | 1-(5-Nitro-2-pyridinyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Piperidine-3-carboxylic Acid Core

The piperidine-3-carboxylic acid (nipecotic acid) core is typically prepared via catalytic hydrogenation of pyridinecarboxylic acids. A well-documented method involves the hydrogenation of 3-pyridinecarboxylic acid under controlled conditions:

- Catalyst and Conditions: Palladium on charcoal (Pd/C) catalyst is used at 0.01–0.05 weight ratio relative to the substrate.

- Solvent: Water is the reaction medium, with a substrate-to-water weight ratio of approximately 1:5 to 1:8.

- Hydrogenation Parameters: The reaction is conducted under hydrogen pressure (3–5 MPa) at temperatures ranging from 80 to 100 °C for 3–4 hours.

- Post-reaction Processing: After hydrogenation, the catalyst is filtered off, and moisture is removed by vacuum distillation. The product is precipitated by adding methanol and cooling to 0 °C, followed by centrifugation to isolate nipecotic acid with a molar yield around 85% and purity between 98–102%.

This method is scalable and industrially viable, providing a high-purity piperidine-3-carboxylic acid intermediate essential for further functionalization.

The introduction of the nitro group at the 5-position of the pyridine ring is a critical step. The nitration of pyridine derivatives is not a straightforward electrophilic aromatic substitution but proceeds via formation of an N-nitropyridinium intermediate followed by a sigmatropic rearrangement.

- Nitration Reagents: Dinitrogen pentoxide (N2O5) in organic solvents such as nitromethane (NO2Me) is commonly used.

- Procedure: Pyridine or substituted pyridines are reacted with N2O5 to form N-nitropyridinium ions, which upon treatment with sodium bisulfite (NaHSO3) in aqueous methanol yield nitropyridines.

- Yields: Optimized procedures yield 5-nitropyridines in 67–77% yield, avoiding hazardous reagents like liquid sulfur dioxide and enabling industrial scale-up.

This nitration method is well-established and provides the nitropyridine moiety with high regioselectivity and reproducibility.

Coupling of 5-Nitropyridin-2-yl with Piperidine Derivatives

The key step in synthesizing 1-(5-nitropyridin-2-yl)piperidine-3-carboxylic acid involves coupling the nitropyridine ring to the piperidine nucleus at the nitrogen atom.

- Nucleophilic Aromatic Substitution (SNAr): 2-chloro-5-nitropyridine is reacted with piperidine derivatives under nucleophilic aromatic substitution conditions to form 1-(5-nitropyridin-2-yl)piperidine intermediates.

- Catalytic Hydrogenation: The nitro group can be selectively reduced or retained depending on the target compound. For the nitro-substituted final product, hydrogenation conditions are carefully controlled to avoid reduction of the nitro group.

- Protecting Groups and Activation: In some synthetic routes, amine protection (e.g., Boc or carbamate groups) and activation of carboxylic acid functionalities (e.g., using cyanuric fluoride or PCl3) are employed to facilitate coupling and improve yields.

Representative Experimental Data and Yields

Summary of Preparation Strategy

The synthesis of this compound is best approached via:

- Synthesis of piperidine-3-carboxylic acid (nipecotic acid) by catalytic hydrogenation of 3-pyridinecarboxylic acid.

- Selective nitration of pyridine to obtain 5-nitropyridine derivatives using N2O5-based nitration.

- Coupling via nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with piperidine-3-carboxylic acid or its derivatives.

- Purification and isolation by crystallization or chromatographic methods to achieve high purity.

This multi-step synthetic route is supported by robust literature and patent disclosures, ensuring reproducibility and scalability for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

Reduction: Reduction of the nitro group yields 1-(5-aminopyridin-2-yl)piperidine-3-carboxylic acid.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving nitro and piperidine derivatives.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Positional Isomers

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid (CAS RN: 937606-75-2)

- Key Difference : Positional isomer with the nitro group at the pyridine 3-position instead of 5.

- Impact : Altered electronic distribution may affect binding to biological targets. For example, nitro group positioning influences hydrogen bonding and steric interactions in enzyme active sites .

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS RN: 1185296-02-9)

- Key Difference : Pyrimidine (two nitrogen atoms) replaces pyridine.

- The hydrochloride salt improves aqueous solubility .

1-(6-Chloro-pyrimidin-4-yl)-piperidine-3-carboxylic acid (CAS RN: Not specified)

- Key Difference : Chlorine substituent on pyrimidine.

- Impact : Chlorine’s electron-withdrawing effect may reduce metabolic degradation, enhancing pharmacokinetic stability .

Physicochemical Properties

Biologische Aktivität

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a nitropyridine moiety and a carboxylic acid group. The structural formula can be represented as follows:

This structure is significant as the position of the nitro group (at the 5-position of the pyridine ring) may influence its biological activity compared to similar compounds.

Target Interactions

This compound is hypothesized to interact with several biological targets:

- GABA Transporters : Similar compounds have been shown to inhibit gamma-aminobutyric acid (GABA) uptake, suggesting that this compound may enhance GABAergic neurotransmission by preventing the reuptake of GABA into presynaptic neurons. This can potentially lead to increased levels of GABA in the synaptic cleft, enhancing inhibitory signaling in the nervous system.

Biochemical Pathways

The interaction with GABA transporters indicates that this compound could modulate neurotransmitter levels, impacting various neurological functions. Alterations in GABAergic transmission are linked to conditions such as anxiety, epilepsy, and other neuropsychiatric disorders.

Cellular Effects

Research has indicated that compounds similar to this compound affect cellular signaling pathways and metabolism. For instance, prolonged exposure to these compounds can lead to sustained inhibition of GABA uptake, which may have lasting effects on neuronal activity and behavior.

Case Studies and Experimental Findings

Recent studies have explored the pharmacological properties of related compounds, indicating potential applications in treating neurological disorders. For example:

- In Vitro Studies : Compounds structurally related to this compound have demonstrated significant inhibitory effects on GABA transporters in cell lines, leading to enhanced neuronal signaling .

- In Vivo Studies : Animal models treated with analogs showed alterations in anxiety-related behaviors, suggesting that modulation of GABAergic activity could be a viable therapeutic strategy for anxiety disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group at position 5 | Potential GABA uptake inhibitor |

| 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid | Nitro group at position 3 | Similar inhibitory effects on GABA transport |

| 1-(4-Nitropyridin-2-yl)piperidine-3-carboxylic acid | Nitro group at position 4 | Varying reactivity and activity compared to others |

This table highlights how variations in the nitro group's position can influence biological activity, underscoring the importance of structure-activity relationships in drug design.

Q & A

Q. Advanced Experimental Design

Catalyst Screening : Test Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for efficiency in C–N bond formation .

Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with toluene/THF mixtures to balance reaction rate and byproduct formation .

Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry (e.g., 1.2 eq. pyridine derivative to 1 eq. piperidine acid) .

What analytical techniques are essential for confirming purity and structural integrity?

Q. Basic Characterization Focus

HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to quantify purity (>95%) and detect nitro-group degradation products .

Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calculated m/z for C₁₁H₁₄N₃O₄: 252.09) .

Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

How should researchers design bioactivity studies to explore its potential as a kinase inhibitor?

Q. Advanced Application Focus

Target Selection : Prioritize kinases with nitropyridine-binding pockets (e.g., EGFR, VEGFR) using molecular docking (software: AutoDock Vina) .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via ADP-Glo™ kinase assay (ATP concentration: 10 µM) .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assay (dose range: 1–100 µM) .

SAR Analysis : Modify the piperidine-carboxylic acid moiety to assess impact on potency and selectivity .

What stability challenges arise during long-term storage, and how can they be mitigated?

Q. Advanced Stability Focus

Degradation Pathways : Nitro-group reduction under humid conditions or light exposure forms amine byproducts .

Storage Conditions :

- Temperature : Store at −20°C in amber vials to prevent photodegradation .

- Desiccant : Use silica gel to maintain <10% humidity .

Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Q. Advanced Computational Focus

DFT Calculations : Optimize geometry and calculate Fukui indices to identify electrophilic centers (e.g., nitro group’s meta-position) .

MD Simulations : Simulate solvation in water/DMSO to predict hydrolysis rates of the piperidine ester .

pKa Estimation : Use ChemAxon or SPARC to predict carboxylic acid protonation states at physiological pH (expected pKa ~4.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.